molecular formula C10H10Cl2O2 B8078071 3-(3,5-Dichlorophenyl)oxolan-3-ol

3-(3,5-Dichlorophenyl)oxolan-3-ol

Cat. No.: B8078071
M. Wt: 233.09 g/mol
InChI Key: DWNFZWXAZZOVPV-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3,5-dichlorophenyl substituent. The compound’s molecular formula is C₉H₈Cl₂O₂, with an estimated molecular weight of 219.0 g/mol (based on structural analysis). The 3,5-dichlorophenyl group is a recurring motif in pesticidal compounds, likely due to its electron-withdrawing properties and resistance to metabolic degradation .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNFZWXAZZOVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Traditional Methods: These may involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications.

    Industrial Production: Large-scale production often employs optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

3-(3,5-Dichlorophenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts to proceed efficiently.

    Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

3-(3,5-Dichlorophenyl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme activities or cellular processes.

    Industry: It may be utilized in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds typically exert their effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activities, thereby affecting metabolic pathways.

    Interacting with Receptors: Modulating receptor functions, which can influence cellular signaling and physiological responses.

    Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, or cellular proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3,5-dichlorophenyl moiety is a critical pharmacophore in agrochemicals. Below, the compound is compared to analogs with overlapping structural features but divergent core frameworks:

Urea Derivatives (e.g., 3-(3,5-Dichlorophenyl)-1,1-dimethylurea)

  • Core Structure : Urea backbone with dimethyl groups.
  • Molecular Formula : C₉H₉Cl₂N₂O (MW: 248.1 g/mol).
  • Key Differences :
    • The urea derivatives lack a hydroxylated heterocyclic ring, resulting in lower polarity compared to 3-(3,5-Dichlorophenyl)oxolan-3-ol.
    • These compounds are primarily herbicidal, acting as photosynthesis inhibitors. The dimethyl groups enhance stability, increasing soil persistence .

Oxazolidinediones (e.g., Vinclozolin)

  • Core Structure : Oxazolidinedione ring.
  • Molecular Formula: C₁₂H₉Cl₂NO₃ (MW: 286.1 g/mol).
  • Key Differences :
    • Vinclozolin’s rigid oxazolidinedione ring facilitates hydrogen bonding with fungal enzyme targets, whereas the flexible oxolane ring in the target compound may limit such interactions.
    • Vinclozolin is a dicarboximide fungicide with anti-androgenic properties, while the biological activity of this compound remains uncharacterized .
  • Implications : The hydroxyl group in the target compound could enhance biodegradability compared to Vinclozolin’s stable dicarboximide structure.

Bicyclic Dicarboximides (e.g., Procymidone)

  • Core Structure : 3-Azabicyclo[3.1.0]hexane-2,4-dione.
  • Molecular Formula: C₁₃H₁₁Cl₂NO₂ (MW: 284.1 g/mol).
  • Key Differences :
    • Procymidone’s bicyclic framework increases steric hindrance, improving resistance to hydrolysis. The simpler oxolane ring in the target compound may render it more susceptible to degradation.
    • Procymidone’s mode of action involves disrupting fungal cell membranes, a mechanism less likely in the hydroxylated oxolane derivative .
  • Implications : The target compound’s lower molecular weight (~219 vs. 284 g/mol) may increase volatility, affecting its environmental distribution.

Research Findings and Implications

  • Environmental Fate : The hydroxyl group in this compound may improve aqueous solubility and biodegradability compared to more stable analogs like Procymidone .
  • Synthetic Challenges : The oxolane ring’s stereochemistry and hydroxyl positioning could complicate synthesis, requiring advanced regioselective methods.

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